molecular formula C18H30O2 B12441735 9,12,15-Octadecatrienoic acid CAS No. 28290-79-1

9,12,15-Octadecatrienoic acid

Cat. No.: B12441735
CAS No.: 28290-79-1
M. Wt: 278.4 g/mol
InChI Key: DTOSIQBPPRVQHS-UHFFFAOYSA-N
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Description

Linolenic acid is a type of naturally-occurring fatty acid. It can refer to either of two octadecatrienoic acids, which have an 18-carbon chain and three double bonds in the cis configuration. The two main types are alpha-linolenic acid and gamma-linolenic acid. Alpha-linolenic acid is an omega-3 fatty acid, while gamma-linolenic acid is an omega-6 fatty acid. These fatty acids are essential for human health and must be obtained through the diet as the human body cannot synthesize them .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linolenic acid can be synthesized through various methods. One common method involves the extraction and enrichment from natural sources such as linseed oil. The process typically involves liquid-liquid extraction using solvents like wet furfural and hexane. The extracted linolenic acid can then be purified to achieve high purity levels .

Industrial Production Methods: Industrially, linolenic acid is often produced from vegetable oils. The oils are subjected to processes such as hydrolysis, extraction, and purification. For example, linseed oil is a rich source of linolenic acid, and the industrial process involves extracting the oil, followed by purification steps to isolate linolenic acid .

Chemical Reactions Analysis

Types of Reactions: Linolenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ozone and molecular oxygen.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is commonly used for the reduction of linolenic acid.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products:

    Oxidation Products: Hydroperoxides, aldehydes, ketones, and alcohols.

    Reduction Products: Saturated fatty acids.

    Substitution Products: Halogenated fatty acids.

Scientific Research Applications

Linolenic acid has a wide range of scientific research applications:

Mechanism of Action

Linolenic acid is often compared with other similar fatty acids:

    Linoleic Acid: An omega-6 fatty acid with two double bonds.

    Oleic Acid: A monounsaturated fatty acid with one double bond.

    Stearic Acid: A saturated fatty acid with no double bonds.

Uniqueness of Linolenic Acid: Linolenic acid is unique due to its three double bonds, which make it highly unsaturated and reactive. This property is exploited in various industrial applications, such as the production of quick-drying oils for paints and varnishes .

Comparison with Similar Compounds

  • Linoleic Acid
  • Oleic Acid
  • Stearic Acid

Linolenic acid’s unique structure and properties make it a valuable compound in various fields, from scientific research to industrial applications.

Properties

CAS No.

28290-79-1

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadeca-9,12,15-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)

InChI Key

DTOSIQBPPRVQHS-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

melting_point

29.5 - 30 °C

physical_description

Solid

Origin of Product

United States

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